Ethyl 2-bromo-3-oxobutanoate

Description

BenchChem offers high-quality Ethyl 2-bromo-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

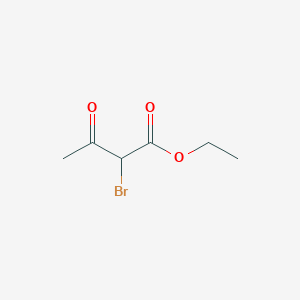

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJKQTAWMMZMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and molecular weight of ethyl 2-bromo-3-oxobutanoate

An In-depth Technical Guide to Ethyl 2-bromo-3-oxobutanoate: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-bromo-3-oxobutanoate is a highly functionalized organic molecule of significant interest to the research and pharmaceutical development communities. As an α-halo-β-keto ester, its unique trifunctional nature—comprising an ester, a ketone, and a reactive bromine atom—renders it an exceptionally versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, details a standard synthetic protocol, explores its rich reactivity, and highlights its applications as a key intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

Core Chemical and Physical Properties

Ethyl 2-bromo-3-oxobutanoate is a colorless to pale yellow liquid.[1] Its identity and fundamental properties are summarized in the table below. The presence of both a halogen and two carbonyl groups dictates its physical characteristics, such as its boiling point and solubility, and is central to its chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉BrO₃ | [2] |

| Molecular Weight | 209.04 g/mol | [2][3][4][5] |

| CAS Number | 609-13-2 | [1][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~110-112 °C at 15 mmHg | [1] |

| Solubility | Soluble in organic solvents; hydrolyzes in water | [1] |

| Storage Conditions | Store in a cool, sealed container away from moisture and bases.[1] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[5] |

Molecular Structure and Identifiers

The structural arrangement of ethyl 2-bromo-3-oxobutanoate is the cornerstone of its utility. The bromine atom is positioned on the α-carbon, situated between the ester and ketone carbonyl groups. This placement significantly activates the carbon-bromine bond for nucleophilic displacement.

-

IUPAC Name: ethyl 2-bromo-3-oxobutanoate[2]

-

Common Synonyms: 2-Bromoacetoacetic acid ethyl ester, Ethyl 2-bromo-3-oxobutyrate, Ethyl α-bromoacetoacetate[2]

-

InChI Key: NGJKQTAWMMZMEL-UHFFFAOYSA-N[2]

-

Canonical SMILES: CCOC(=O)C(C(=O)C)Br[2]

Caption: 2D Structure of Ethyl 2-bromo-3-oxobutanoate.

Synthesis: α-Bromination of a β-Keto Ester

The most common and direct method for preparing ethyl 2-bromo-3-oxobutanoate is through the α-halogenation of its parent β-keto ester, ethyl acetoacetate.[6][7] This reaction capitalizes on the enhanced acidity of the α-proton, which is positioned between two electron-withdrawing carbonyl groups, facilitating enolate formation and subsequent reaction with an electrophilic bromine source like molecular bromine (Br₂).

The choice of reaction conditions (acidic vs. basic) is critical. While the reaction can be catalyzed by acid, base-mediated halogenation is also common but can be prone to polyhalogenation if not carefully controlled. The protocol below outlines a generalized approach.

Experimental Protocol: Synthesis via Direct Bromination

Objective: To synthesize ethyl 2-bromo-3-oxobutanoate by reacting ethyl acetoacetate with molecular bromine.

Materials:

-

Ethyl acetoacetate

-

Molecular bromine (Br₂)

-

Appropriate solvent (e.g., glacial acetic acid, chloroform)

-

Sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with ethyl acetoacetate and the chosen solvent. Cool the mixture in an ice bath.

-

Bromine Addition: Slowly add a stoichiometric amount of molecular bromine via a dropping funnel. The causality here is crucial: slow addition at low temperature helps to control the exothermicity of the reaction and minimizes side reactions, including the formation of polybrominated products.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by the disappearance of the bromine's reddish-brown color. Thin-layer chromatography (TLC) can also be used to track the consumption of the starting material.

-

Workup: Once the reaction is complete, quench any remaining bromine with a reducing agent (e.g., sodium thiosulfate solution). Neutralize the acidic mixture carefully with a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product is typically purified by vacuum distillation.

Caption: Key reaction pathways of ethyl 2-bromo-3-oxobutanoate.

Role in Drug Development and Medicinal Chemistry

The structural motifs accessible from ethyl 2-bromo-3-oxobutanoate are frequently found in biologically active molecules. Its utility as a versatile intermediate makes it highly valuable in drug discovery and development. [1]

-

Antifungal and Antibacterial Agents: It serves as a key starting material for the synthesis of various antimicrobial compounds. [1]The ability to readily form complex heterocyclic systems is particularly relevant in this context.

-

Building Block for APIs: While not an active pharmaceutical ingredient (API) itself, it is a crucial precursor. Its reactive handles allow for the efficient and controlled assembly of larger, more complex molecules that form the core of many modern drugs.

Safety, Handling, and Storage

As with all α-halo ketones, ethyl 2-bromo-3-oxobutanoate must be handled with care due to its reactive and potentially hazardous nature.

Hazard Identification:

-

It is a skin irritant. [1]* It may cause eye and respiratory irritation.

-

As a brominated compound, it should be treated as a potential lachrymator.

Safe Handling Protocols:

-

Personal Protective Equipment (PPE): Always handle this compound wearing chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and moisture, as it can hydrolyze. [1] Storage:

-

Short-Term: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]* Long-Term: For optimal stability and to prevent degradation, it is best stored under an inert atmosphere in a freezer (-20°C). [5]

Conclusion

Ethyl 2-bromo-3-oxobutanoate is more than just a simple chemical; it is a powerful and versatile tool in the arsenal of the synthetic chemist. Its trifunctional character provides multiple avenues for chemical transformation, enabling the efficient construction of complex molecules. For researchers in drug development, its role as a key intermediate in the synthesis of heterocyclic and other biologically relevant scaffolds underscores its continued importance in the pursuit of new therapeutic agents. Proper understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11206579, Ethyl 2-bromo-3-oxobutanoate. Retrieved from PubChem. [Link]

-

Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from Wikipedia. [Link]

-

MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from MDPI. [Link]

Sources

- 1. ethyl 2-bromo-3-oxobutanoate;CAS No.:609-13-2 [chemshuttle.com]

- 2. Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-bromo-3-oxobutanoate - [sigmaaldrich.com]

- 4. Ethyl 2-bromo-3-oxobutanoate | 609-13-2 [sigmaaldrich.com]

- 5. 609-13-2|Ethyl 2-bromo-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Solvent Selection for Ethyl 2-bromo-3-oxobutanoate

Topic: Solubility of Ethyl 2-bromo-3-oxobutanoate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Ethyl 2-bromo-3-oxobutanoate (CAS: 609-13-2), also known as ethyl

Its utility is defined by its dual electrophilic nature—susceptible to nucleophilic attack at both the

Physicochemical Characterization

To understand solubility, we must first analyze the solute's molecular interactions.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (209.04 g/mol ) favors solubility in common organics. | |

| Polarity | Moderate to High | The 1,3-dicarbonyl system creates a significant dipole, favoring polar aprotic solvents. |

| H-Bonding | Acceptor (Esters/Ketones) | Soluble in protic solvents (alcohols), but reactive. |

| Lipophilicity (LogP) | ~1.2 (Predicted) | Sufficient lipophilicity for solubility in chlorinated solvents and ethers. |

| Physical State | Liquid (Oil) | Miscibility is often more relevant than saturation limits. |

Structural Implications

The presence of the electron-withdrawing bromine atom adjacent to the carbonyls increases the acidity of the remaining

-

Hydrolysis: In aqueous media.[2]

-

Transesterification: In alcoholic solvents (e.g., Methanol).

-

Nucleophilic Attack: In nucleophilic solvents (e.g., Pyridine, primary amines).

Solvent Compatibility Matrix

This section categorizes solvents not just by solubility power, but by chemical compatibility.

Recommended Solvents (Inert & High Solubility)

These solvents dissolve ethyl 2-bromo-3-oxobutanoate readily and are chemically inert under standard storage conditions.

-

Dichloromethane (DCM) / Chloroform: Excellent solubility due to dipole-dipole interactions. Ideal for extractions and low-temperature reactions.

-

Tetrahydrofuran (THF) / Diethyl Ether: Good solubility. THF is preferred for reactions involving metal enolates, though peroxide formation in ethers must be monitored.

-

Ethyl Acetate: Excellent "like-dissolves-like" solvent. Ideal for chromatography and extraction.

-

Toluene: Good solubility; useful for reactions requiring higher reflux temperatures (e.g., cyclizations).

Conditional Solvents (High Solubility, Potential Reactivity)

Use these solvents only when the reaction mechanism requires them (e.g., solvolysis is part of the desired pathway or kinetics favor the main reaction).

-

Ethanol: Highly soluble. Risk: Transesterification is slow at room temperature but accelerates with heat or acid/base catalysis. Often used in Hantzsch synthesis where ethanol is the byproduct.

-

Methanol: Highly soluble. High Risk: Rapid transesterification to methyl 2-bromo-3-oxobutanoate. Avoid unless the methyl ester is the target.

-

Acetone: Soluble.[2][3] Risk: Under basic conditions, acetone can undergo aldol condensation or react with the

-bromo ketone.

Solvents to Avoid

-

Water: Poor solubility; rapid hydrolysis to 2-bromo-3-oxobutanoic acid (unstable) and ethanol.

-

Primary/Secondary Amines (as solvents): Immediate aminolysis of the ester or nucleophilic displacement of the bromide.

-

DMSO/DMF (Storage): While solubility is high, these polar aprotic solvents can accelerate decomposition (e.g., decarboxylation) upon prolonged heating or storage.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

Figure 1: Decision tree for selecting the optimal solvent based on process parameters.

Experimental Protocol: Determination of Solubility Limits

Standardized Gravimetric Method

As a liquid intermediate, "solubility" often refers to miscibility. However, for crystallization or partition coefficient studies, exact saturation limits in non-miscible solvents are required. This protocol ensures data integrity by accounting for potential solvent evaporation and solute degradation.

Reagents & Equipment

-

Analyte: Ethyl 2-bromo-3-oxobutanoate (>95% purity).

-

Solvents: HPLC grade (DCM, Hexane, Toluene, Ethanol).

-

Equipment: Analytical balance (0.1 mg precision), 20 mL scintillation vials with PTFE-lined caps, centrifuge, temperature-controlled shaker.

Step-by-Step Methodology

-

Preparation: Weigh three clean, dry vials (

) for each solvent. -

Saturation: Add 2.0 mL of solvent to each vial. Add Ethyl 2-bromo-3-oxobutanoate dropwise while vortexing until a distinct second phase (droplets) persists or turbidity is observed.

-

Equilibration: Place vials in a temperature-controlled shaker at 25°C for 24 hours.

-

Self-Validation Step: Check for degradation (discoloration/gas evolution). If observed, the solvent is incompatible.

-

-

Separation: Centrifuge at 3000 rpm for 5 minutes to separate phases.

-

Sampling: Carefully remove 1.0 mL of the supernatant (saturated solution) using a gas-tight syringe. Transfer to a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen (avoid heat >30°C to prevent degradation of the bromo-ester).

-

Quantification: Weigh the vial containing the residue (

). -

Calculation:

Application Case Study: The Hantzsch Pyrrole Synthesis

In the Hantzsch synthesis, ethyl 2-bromo-3-oxobutanoate reacts with a thioamide or enamine. The solvent plays a dual role: solubilizing the reactants and stabilizing the transition state.

Mechanistic Workflow

The following diagram details the reaction pathway and where solvent interaction is critical.

Figure 2: Role of solvent in the Hantzsch thiazole synthesis workflow.

Insight: While DMF accelerates the initial nucleophilic substitution due to its high dielectric constant, Ethanol is often preferred because it facilitates the subsequent proton transfer steps required for cyclization, despite being less effective for the initial SN2 displacement [1].

Safety & Handling (Lachrymator Warning)

Ethyl 2-bromo-3-oxobutanoate is a potent lachrymator (tear gas agent) and skin irritant.

-

Engineering Controls: All solubility testing and reactions must be performed in a functioning chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Decontamination: Spills should be neutralized with a dilute solution of aqueous sodium thiosulfate or sodium bisulfite to reduce the active bromine species before cleaning [2].

References

-

Hantzsch, A. (1881).[4] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11206579, Ethyl 2-bromo-3-oxobutanoate." PubChem. [5]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Contextual grounding for enolate chemistry and solvent effects).

-

Fisher Scientific. (2021). "Safety Data Sheet: Ethyl 2-bromo-3-oxobutanoate."

Sources

- 1. Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 2-bromo-3-oxobutanoate;CAS No.:609-13-2 [chemshuttle.com]

- 3. chembk.com [chembk.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Ethyl 3-bromo-2-oxobutanoate | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-bromo-3-oxobutanoate: Structure, Reactivity, and Synthetic Utility

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 2-bromo-3-oxobutanoate, a trifunctional reagent of significant value in modern organic synthesis. We will dissect its structural features, explore the interplay of its functional groups that dictates its reactivity, and detail its application as a versatile building block, particularly in the construction of complex molecular architectures and heterocyclic systems.

Compound Identification and Physicochemical Properties

Ethyl 2-bromo-3-oxobutanoate, also widely known as ethyl α-bromoacetoacetate, is a derivative of the common synthetic intermediate, ethyl acetoacetate. Its identity is established by the following identifiers and properties.

Nomenclature and Identifiers

-

IUPAC Name: ethyl 2-bromo-3-oxobutanoate[1]

-

Common Names: Ethyl α-bromoacetoacetate, Ethyl 2-bromoacetoacetate, 2-Bromo-3-oxobutyric acid ethyl ester[1]

-

CAS Number: 609-13-2[1]

-

Molecular Formula: C₆H₉BrO₃[1]

-

SMILES: CCOC(=O)C(C(=O)C)Br[1]

Physicochemical Data

The key physicochemical properties of ethyl 2-bromo-3-oxobutanoate are summarized below. This data is essential for its appropriate handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 209.04 g/mol | [1] |

| Appearance | Liquid | |

| Purity | Typically >85% | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | |

| Polar Surface Area | 43.37 Ų | [2] |

| InChIKey | NGJKQTAWMMZMEL-UHFFFAOYSA-N | [1] |

Analysis of Functional Groups and Structural Implications

The unique reactivity of ethyl 2-bromo-3-oxobutanoate stems from the strategic placement of three distinct functional groups on a four-carbon backbone: an ethyl ester, a ketone, and an α-bromo substituent. The synergy between these groups creates a molecule with multiple reactive sites.

-

Ethyl Ester Group (-COOEt): This group is an electron-withdrawing group via induction and resonance. It contributes to the acidity of the α-proton in its precursor, ethyl acetoacetate, and serves as a handle for further transformations such as hydrolysis or transesterification.

-

Ketone Group (-C(O)CH₃): Positioned at the C3 position, this makes the molecule a β-keto ester. Like the ester, the ketone is strongly electron-withdrawing, which is critical for activating the α-carbon (C2).

-

α-Bromo Substituent (-Br): The bromine atom is located at the highly activated α-carbon, between the two carbonyl groups. Its presence transforms the C2 carbon from a potential nucleophile (in its enolate form) into a potent electrophilic center. Bromine is an excellent leaving group, making this site susceptible to nucleophilic attack.

The combined electron-withdrawing effects of the adjacent ester and ketone functionalities significantly polarize the C-Br bond, enhancing the electrophilicity of the α-carbon and making the bromine an excellent leaving group in nucleophilic substitution reactions.

Sources

Thermodynamic properties of alpha-bromo beta-keto esters

Thermodynamic Architecture of -Bromo -Keto Esters

Content Type: Technical Whitepaper Subject: Chemical Thermodynamics & Synthetic Utility Audience: Senior Scientists, Process Chemists, Medicinal Chemists

Executive Summary

Thermodynamic Stability & Tautomerism

The defining feature of

The Inductive-Steric Conflict

In the parent ethyl acetoacetate, the enol form is stabilized by an intramolecular hydrogen bond (forming a pseudo-6-membered ring) and conjugation. The introduction of an

-

Electronic Effect (Thermodynamic Driver): The strong electron-withdrawing nature of bromine (

effect) increases the acidity of the remaining -

Steric/Dipolar Effect (Kinetic/Thermodynamic Penalty): The large Van der Waals radius of bromine introduces steric strain in the planar enol form. Furthermore, the C-Br dipole opposes the C=O dipoles, destabilizing the cis-enol arrangement required for internal hydrogen bonding.

Result: Unlike the parent ester (which can exist as ~7-10% enol in non-polar solvents), the

Solvent-Dependent Equilibrium (Meyer’s Rule)

The equilibrium constant (

| Solvent Environment | Dominant Tautomer | Thermodynamic Rationale |

| Non-polar (e.g., Toluene, | Mixed (Enol detectable) | Intramolecular H-bonding is maximized in the absence of competing solvent dipoles. |

| Polar Aprotic (e.g., DMSO, MeCN) | Keto (>95%) | High dielectric constant stabilizes the distinct dipoles of the dicarbonyl keto form. |

| Polar Protic (e.g., MeOH) | Keto (>98%) | Solvent acts as an H-bond donor/acceptor, disrupting the intramolecular stabilization of the enol. |

Bond Energetics & Reactivity Profile

The synthetic utility of this class stems from the specific bond dissociation energies (BDE) that create a "path of least resistance" for nucleophilic attack.

The Labile C-Br Bond

The Carbon-Bromine bond in an

-

Standard Alkyl C-Br BDE:

-

-Carbonyl C-Br BDE:

This energetic weakness makes the

Thermal Decomposition Pathways

-

Dehydrobromination: Elimination of HBr to form highly reactive (and polymerizable)

-unsaturated carbonyls. -

Decarboxylation: Acid-catalyzed hydrolysis (often by trace moisture + HBr byproduct) leads to

-keto acids, which spontaneously decarboxylate to

Storage Protocol: To arrest these pathways, these compounds must be stored at -20°C under inert atmosphere (Ar/N2) to prevent moisture ingress and autocatalytic HBr formation.

Synthetic Application: The Hantzsch Thiazole Synthesis

The primary application of

Mechanism Visualization

The reaction proceeds via a cascade:

Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

A self-validating protocol designed to minimize HBr-mediated decomposition.

Reagents:

-

Ethyl

-bromoacetoacetate (1.0 equiv) -

Thiourea (1.1 equiv)

-

Ethanol (Absolute, anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve thiourea (1.1 eq) in absolute ethanol (5 mL/mmol) in a round-bottom flask. Ensure complete dissolution (sonicate if necessary).

-

Controlled Addition: Cool the solution to

. Add Ethyl-

Why: The reaction is exothermic. Rapid addition generates local hot spots that trigger HBr elimination/polymerization (indicated by dark orange/brown color).

-

-

Reflux: Allow to warm to RT, then heat to mild reflux (

) for 2 hours.-

Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting bromo-ester (

) should disappear; product (

-

-

Workup: Cool to RT. The hydrobromide salt of the thiazole often precipitates.

-

If solid: Filter and wash with cold EtOH.

-

If solution: Neutralize with saturated

to precipitate the free base.

-

-

Purification: Recrystallize from Ethanol/Water.

Safety & Handling (Lachrymator Warning)

Critical Hazard:

Handling Rules:

-

Double Containment: Always weigh and transfer inside a functioning fume hood.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby. These nucleophiles rapidly quench spills by displacing the bromide.

-

Glassware: Rinse all contaminated glassware with the thiosulfate solution before removing it from the hood for cleaning.

References

-

Tautomerism in

-Dicarbonyls: - Eicher, T., & Hauptmann, S. (2003).

-

Bond Dissociation Energies

-

Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Link

-

-

Safety Data & Handling

Methodological & Application

Application Note: Synthesis of Substituted Oxazoles from Ethyl 2-Bromo-3-Oxobutanoate

Abstract

This application note details the protocol for the regioselective synthesis of 2,4,5-trisubstituted oxazoles utilizing ethyl 2-bromo-3-oxobutanoate (ethyl

Introduction & Mechanistic Rationale

The synthesis of oxazoles from

Mechanistic Pathway

The reaction proceeds via a cascade sequence:

-

Nucleophilic Substitution (

): The amide oxygen (hard nucleophile) attacks the -

Cyclization: The amide nitrogen attacks the ketone carbonyl (C3 of the butane chain).

-

Dehydration: Loss of water drives aromatization to form the stable oxazole ring.

Regioselectivity: The methyl group of the acetoacetate moiety typically occupies the C4 position, while the ester group resides at C5, dictated by the initial attack of the amide oxygen on the carbon bearing the halogen.

Pathway Visualization

Figure 1: Mechanistic pathway of the Hantzsch Oxazole Synthesis utilizing ethyl 2-bromo-3-oxobutanoate.

Experimental Protocols

Safety Pre-Check[1]

-

Ethyl 2-bromo-3-oxobutanoate is a potent lachrymator and skin irritant. All transfers must occur in a functioning fume hood.

-

Reaction Stability: The starting material degrades upon prolonged storage; use freshly distilled or commercially verified material (>95% purity).

Protocol A: Classical Thermal Condensation

This method is robust for thermally stable amides and scalable for gram-scale synthesis.

Reagents:

-

Ethyl 2-bromo-3-oxobutanoate (1.0 equiv)[1]

-

Substituted Benzamide or Alkyl Amide (1.0 - 1.2 equiv)

-

Solvent: Absolute Ethanol or Toluene

-

Base (Optional):

or Pyridine (to scavenge HBr)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the amide in 20 mL of absolute ethanol.

-

Addition: Add 10 mmol (2.09 g) of ethyl 2-bromo-3-oxobutanoate dropwise over 10 minutes. Note: The solution may turn slightly yellow.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (

for EtOH) for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting bromide ( -

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Microwave irradiation significantly accelerates the condensation, often improving yields by minimizing side reactions (e.g., hydrolysis of the ester).

Reagents:

-

Ethyl 2-bromo-3-oxobutanoate (1.0 equiv)[1]

-

Amide/Urea (1.0 equiv)

-

Solvent: Polyethylene Glycol-400 (PEG-400) or Solvent-Free (Neat)

Step-by-Step Procedure:

-

Preparation: In a microwave-safe process vial (10–20 mL), mix 2 mmol of the amide and 2 mmol of ethyl 2-bromo-3-oxobutanoate.

-

Solvent (Optional): Add 1–2 mL of PEG-400. If performing neat, ensure intimate mixing of solids/liquids.

-

Irradiation: Cap the vial. Irradiate at

to -

Quenching: Allow the vial to cool to

. Pour the mixture into 20 mL of ice-cold water. -

Isolation:

-

Solid Products: The oxazole often precipitates. Filter, wash with cold water, and dry.

-

Oily Products:[3] Extract with Dichloromethane (DCM), dry, and concentrate.

-

Workflow Decision Tree

Figure 2: Experimental workflow for selecting the optimal synthesis and workup method.

Data Summary & Optimization

The following table summarizes expected outcomes based on the nucleophile and method used. Note the distinct difference in reactivity between Urea (forming amino-oxazoles) and standard Amides.

| Reactant (Nucleophile) | Method | Time | Yield (%) | Product Type |

| Benzamide | Thermal (EtOH) | 8 h | 65-75% | 2-Phenyl-oxazole |

| Benzamide | Microwave (Neat) | 8 min | 85-92% | 2-Phenyl-oxazole |

| Acetamide | Thermal (Toluene) | 12 h | 50-60% | 2-Methyl-oxazole |

| Urea | Thermal (EtOH) | 6 h | 40-55% | 2-Amino-oxazole* |

| Thiourea | Thermal (EtOH) | 2 h | 90-95% | 2-Amino-thiazole** |

*Note: Reaction with Urea is significantly slower and lower yielding than Thiourea due to the "Hard" nature of the Oxygen nucleophile vs. the "Soft" Sulfur. Side products (imidazolones) may form. **Included for comparison to demonstrate the high reactivity of the sulfur analogue.

Troubleshooting Guide

-

Low Yield: Ensure the reaction is anhydrous. Water hydrolyzes the

-bromo ester. Add molecular sieves to the thermal reaction. -

Regioisomer Issues: While the 4-methyl-5-carboxylate is the dominant product, steric bulk on the amide can influence the mechanism. Verify structure using NOESY NMR (interaction between C4-Me and the Ester group).

-

Darkening of Reaction: Indicates decomposition of the bromo-ester. Lower the temperature or switch to Microwave heating to reduce thermal exposure time.

References

-

Hantzsch Oxazole Synthesis Mechanism & Scope

-

Microwave-Assisted Synthesis of Oxazoles

-

Synthesis of 2-Aminooxazoles/Thiazoles

-Haloesters: -

Precursor Properties (Ethyl 2-bromo-3-oxobutanoate)

Sources

- 1. Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 3-bromo-2-oxobutyrate synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. content.e-bookshelf.de [content.e-bookshelf.de]

- 9. jocpr.com [jocpr.com]

- 10. Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis of 5-Bromopyrimidines via Cyclocondensation of Ethyl 2-Bromo-3-Oxobutanoate

This Application Note is designed to provide a comprehensive, high-level technical guide for the synthesis of 5-bromopyrimidines using ethyl 2-bromo-3-oxobutanoate.

Abstract & Strategic Importance

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for countless kinase inhibitors, antivirals, and nucleotide analogs. While the classical Pinner synthesis or Hantzsch-type condensation typically utilizes simple

This reaction yields 5-bromo-6-methylpyrimidin-4(3H)-ones , which are high-value intermediates. The C5-bromide serves as an excellent electrophile for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid diversification of the heterocyclic core without the need for harsh post-synthetic bromination steps.

Chemical Mechanism & Reaction Logic

The Chemoselectivity Challenge

The reaction of

-

Pathway A (Desired): Nucleophilic attack on the ketone and ester carbonyls (Condensation)

Pyrimidine . -

Pathway B (Undesired): Nucleophilic displacement of the

-halide (

To favor Pathway A , the reaction is typically conducted under basic conditions (alkoxide base) which favors the formation of the neutral amidine and the enolate of the

Mechanistic Flow[1][2]

-

Base-Mediated Activation: The amidine hydrochloride is neutralized by sodium ethoxide (NaOEt) to generate the free base.

-

Initial Adduct Formation: The amidine nitrogen attacks the ketone carbonyl of the ethyl 2-bromo-3-oxobutanoate.

-

Cyclization: The second amidine nitrogen attacks the ester carbonyl, displacing ethoxide.

-

Aromatization: Tautomerization yields the stable 5-bromo-6-methylpyrimidin-4-ol (often existing as the 4(3H)-one tautomer).

Interactive Pathway Diagram

The following diagram illustrates the bifurcation and the specific pathway to the target pyrimidine.

Caption: Mechanistic bifurcation between Pyrimidine (condensation) and Imidazole (substitution) pathways.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Amidine Hydrochloride | Nucleophile | 1.0 | Acetamidine, Benzamidine, etc. |

| Ethyl 2-bromo-3-oxobutanoate | Electrophile | 1.1 | Handle with care; lachrymator. |

| Sodium Ethoxide (NaOEt) | Base | 2.5 - 3.0 | Freshly prepared or 21 wt% soln. |

| Ethanol (Absolute) | Solvent | - | Anhydrous required. |

| Acetic Acid / HCl | Quench | - | For pH adjustment/precipitation. |

Step-by-Step Procedure

Step 1: Preparation of Free Amidine Base

-

Charge a round-bottom flask with anhydrous ethanol (10 mL/mmol).

-

Add Sodium Ethoxide (2.5 equiv) under a nitrogen atmosphere.

-

Add the Amidine Hydrochloride (1.0 equiv) in one portion.

-

Stir at room temperature for 15–20 minutes to ensure full liberation of the free base.

-

Checkpoint: The solution may become cloudy due to NaCl precipitation. This is normal.

-

Step 2: Controlled Addition of Electrophile 5. Cool the reaction mixture to 0°C using an ice bath.

- Reasoning: Low temperature suppresses the kinetic rate of

- Add Ethyl 2-bromo-3-oxobutanoate (1.1 equiv) dropwise over 10–15 minutes.

- Observation: A slight color change (often yellow to orange) may occur.

Step 3: Cyclization & Reflux 7. Allow the mixture to warm to room temperature naturally over 30 minutes. 8. Heat the reaction to Reflux (78°C) and maintain for 4–6 hours.

- Monitoring: Monitor reaction progress via TLC (typically 50% EtOAc/Hexanes) or LC-MS. The starting material ester spot should disappear.

Step 4: Work-up and Isolation 9. Cool the mixture to room temperature. 10. Remove the solvent under reduced pressure (Rotavap) to obtain a solid residue. 11. Dissolve the residue in a minimum amount of water (approx. 5 mL/mmol). 12. Critical Step: Acidify the aqueous solution dropwise with Glacial Acetic Acid or 1N HCl to pH ~5–6.

- Result: The pyrimidinol product typically precipitates as a solid upon acidification.

- Filter the solid, wash with cold water, and dry under vacuum.

- Optional Purification: Recrystallization from Ethanol/Water or Methanol.

Optimization & Troubleshooting Guide

Managing Impurities

| Issue | Probable Cause | Corrective Action |

| Low Yield / Imidazole Formation | Reaction temperature too high during addition. | Ensure addition is performed at 0°C. Increase solvent volume to dilute. |

| Oily Product (No Precipitate) | Incomplete acidification or product is water-soluble. | Check pH carefully. If product does not precipitate, extract aqueous layer with n-Butanol or EtOAc. |

| Debromination | Reduction by excess ethoxide or prolonged heating. | Use exactly 2.5 equiv of base. Monitor reaction time closely; do not reflux overnight unnecessarily. |

Structural Validation

The product should exhibit characteristic spectroscopic signals:

-

1H NMR: Loss of the ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm). Presence of the C6-Methyl singlet (~2.3 ppm). Absence of the C5-H signal (confirming Br retention).

-

Mass Spec: Distinctive isotopic pattern for Bromine (M and M+2 peaks of equal intensity).

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.

-

Vidal, A., et al. (2023).[1] "Modified Pinner reaction with β-keto esters and amidines." Catalysts, 13, 180.[1] Link

-

Boger, D. L., et al. (2016). "Inverse electron-demand Diels–Alder reactions of 1,2,3-triazines with amidines." Journal of the American Chemical Society.[2] Link[3]

-

PubChem. "Ethyl 2-(5-bromopyrimidin-2-yl)acetate Compound Summary." (Structural verification of related 5-bromo derivatives). Link[4]

-

Google Patents. "Preparation method of 5-bromo-2-substituted pyrimidine compounds." (Validates the use of brominated 1,3-dicarbonyls for 5-bromopyrimidine synthesis). Link

Sources

Application Note: Strategic Solvent Selection for Thiazole Synthesis Using Ethyl 2-Bromo-3-Oxobutanoate

For: Researchers, scientists, and drug development professionals.

Executive Summary: The Solvent as a Critical Reaction Parameter

The synthesis of substituted thiazoles, a cornerstone of medicinal chemistry, is frequently accomplished via the Hantzsch thiazole synthesis. This application note provides an in-depth guide to selecting the optimal solvent for the reaction of ethyl 2-bromo-3-oxobutanoate with thioamides (e.g., thiourea), a common pathway to highly functionalized 2-aminothiazole scaffolds. The choice of solvent is not merely a medium for dissolution but a critical parameter that dictates reaction kinetics, yield, selectivity, and even the environmental footprint of the synthesis. We will explore the mechanistic implications of solvent choice, compare common solvent systems, and provide detailed, field-tested protocols to empower researchers to optimize their synthetic outcomes.

Mechanistic Underpinnings: How Solvents Dictate the Reaction Pathway

The Hantzsch synthesis is a classic condensation reaction that transforms an α-haloketone and a thioamide into a thiazole.[1][2][3][4] The process unfolds in a series of steps, each profoundly influenced by the surrounding solvent molecules.

The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the bromine atom in ethyl 2-bromo-3-oxobutanoate. This first step is a classic bimolecular nucleophilic substitution (SN2) reaction.[1][4][5] The nature of the solvent can dramatically alter the energy of the transition state for this step.

-

Polar Protic Solvents (e.g., ethanol, water, methanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds. While they are excellent at solvating both the cationic and anionic species, they can form a "cage" around the nucleophile (the thioamide), thereby lowering its energy and increasing the activation energy required for the SN2 attack.[6]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents have dipoles but lack O-H or N-H bonds. They are effective at solvating cations but leave the anionic nucleophile relatively "bare" and more reactive.[6][7] This generally leads to a significant acceleration of SN2 reactions.

Following the initial SN2 attack, an intramolecular cyclization occurs, followed by a dehydration step to yield the final aromatic thiazole ring.[1][4] The solvent's ability to facilitate proton transfer and stabilize charged intermediates is crucial during these latter stages.

Caption: Hantzsch Thiazole Synthesis Mechanism.

Comparative Analysis of Solvent Systems

The optimal solvent choice represents a balance between reaction efficiency, operational simplicity, and green chemistry principles. Below is a comparative analysis of common solvents for this transformation.

| Solvent Class | Examples | Dielectric Constant (ε) | Mechanism Favorability | Advantages | Disadvantages |

| Polar Protic | Ethanol, Methanol | ~24.5 (EtOH) | SN1 favored, but SN2 proceeds | Good solubility for reactants; product may precipitate upon cooling; low toxicity. | Slower SN2 rates compared to aprotic; potential for side reactions (e.g., solvolysis). |

| Polar Aprotic | DMF, DMSO | ~37 (DMF), ~47 (DMSO) | SN2 strongly favored | Accelerates reaction rates significantly; high yields often observed. | High boiling points make removal difficult; potential for decomposition at high temps; toxicity concerns. |

| "Green" Solvents | Water, Ethanol/Water, PEG-300 | ~80 (Water) | Complex | Environmentally benign; can facilitate product precipitation.[3][8] | Reactant solubility can be an issue; may require catalysts or energy input (ultrasound/microwave).[9][10] |

| Solvent-Free | N/A | N/A | Solid-state reaction | Eliminates solvent waste; rapid reactions, especially with microwave assistance.[11][12][13] | Requires precise temperature control to avoid decomposition; may not be suitable for all substrates. |

Field-Tested Protocols

The following protocols are designed to be self-validating systems. Success is determined not just by yield but by the purity of the isolated product, which can be readily assessed by melting point and standard spectroscopic methods.

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. researchgate.net [researchgate.net]

- 3. bepls.com [bepls.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Thiazole synthesis [organic-chemistry.org]

- 12. Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-Bromo-3-Oxobutanoate Stability Guide

Critical Safety Alert: Lachrymator Hazard

WARNING: Ethyl 2-bromo-3-oxobutanoate (CAS 609-13-2) is a potent lachrymator .

-

Immediate Action: All handling must occur inside a certified chemical fume hood.

-

Vapor Control: Do not open vials outside of containment. If a spill occurs outside the hood, evacuate the area immediately.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

The Science of Instability: Why It Degrades

To prevent degradation, you must understand the mechanism. Ethyl 2-bromo-3-oxobutanoate is an

The Autocatalytic Acid Loop

The primary enemy of this compound is moisture , which triggers a self-accelerating decomposition cycle.

-

Initiation: Trace moisture hydrolyzes the ester or displaces the bromide.

-

Acid Generation: This releases Hydrogen Bromide (HBr).

-

Autocatalysis: HBr acts as a catalyst, accelerating enolization and further cleavage of the C-Br bond.

-

Polymerization/Condensation: The resulting reactive intermediates polymerize, turning the liquid from colorless to dark brown/black.

Mechanism Diagram

The following diagram illustrates the degradation pathway you are fighting against:

Figure 1: The autocatalytic degradation cycle initiated by moisture, leading to HBr release and irreversible polymerization.[1][2]

Storage Protocol (SOP)

Objective: Break the "Autocatalytic Acid Loop" by excluding moisture and inhibiting free radical formation.

Summary of Conditions

| Parameter | Requirement | Reason |

| Temperature | -20°C (Freezer) | Slows kinetic rate of hydrolysis and elimination. |

| Atmosphere | Argon or Nitrogen | Prevents oxidation and moisture ingress. |

| Container | Amber Glass | Blocks UV light (prevents photolytic C-Br cleavage). |

| Seal | Parafilm over Cap | Secondary barrier against humidity. |

| Shelf Life | 3-6 Months | Highly unstable; re-verify purity before use. |

Step-by-Step Storage Workflow

-

Receipt Inspection:

-

Upon arrival, inspect the liquid.[3] It should be colorless to pale yellow .

-

If the liquid is dark brown or black , do not use. Initiate a return.

-

-

Aliquoting (Critical Step):

-

Why: Repeated freeze-thaw cycles introduce moisture via condensation.

-

Action: Inside a fume hood, dispense the stock into single-use amber vials under an inert gas stream (Argon preferred due to density).

-

-

Inert Gas Purge:

-

Before closing each vial, gently flow Argon into the headspace for 10-15 seconds to displace humid air.

-

-

Sealing:

-

Cap tightly with a Teflon-lined cap.

-

Wrap the cap junction with Parafilm to create a moisture seal.

-

-

Placement:

-

Store in a -20°C freezer dedicated to chemicals (spark-proof).

-

Pro-Tip: Store the vials inside a secondary container (jar) containing desiccant packets (e.g., silica gel) to create a "micro-dry environment."

-

Troubleshooting & FAQs

Q1: The liquid has turned from clear to amber. Is it still usable?

-

Diagnosis: Early-stage oxidation or minor HBr release.

-

Resolution: Run a Proton NMR.

-

Check for the integrity of the C2 proton signal (approx. 4.7-4.8 ppm, singlet/doublet depending on keto-enol form).

-

If purity is >90%, it can likely be used for crude reactions. If >95% is required, purify.

-

Q2: The liquid is dark brown/black and fuming when opened.

-

Diagnosis: Advanced degradation. The "fumes" are HBr gas escaping.

-

Resolution: Do not use. The compound has polymerized. Neutralize carefully with aqueous sodium bicarbonate in a hood before disposal.

Q3: Can I distill this compound to purify it?

-

Diagnosis: Need for high purity.

-

Risk: High thermal instability. Heating can cause rapid decomposition.

-

Protocol:

-

Use high vacuum (< 1 mmHg) to keep the boiling point as low as possible (ideally < 80°C).

-

Add a magnetic stir bar to prevent bumping.

-

Optional: Add a small amount of solid

or acid scavenger to the pot to neutralize HBr during distillation (proceed with caution).

-

Q4: Why does the protocol recommend Argon over Nitrogen?

-

Reasoning: Argon is heavier than air and "blankets" the liquid surface more effectively than Nitrogen, which mixes more easily with air. For highly labile

-halo esters, this extra protection is valuable.

Workflow Visualization: Handling & Decision Logic

Use this decision tree to determine if your stock is safe for experimentation.

Figure 2: Quality Control Decision Matrix for Ethyl 2-bromo-3-oxobutanoate.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11206579, Ethyl 2-bromo-3-oxobutanoate. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis and Reactivity of Alpha-Halo Esters. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 2-Bromo-3-Oxobutanoate via Vacuum Distillation

An in-depth technical guide by a Senior Application Scientist.

Welcome to the Technical Support Center for the purification of ethyl 2-bromo-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this thermally sensitive α-halo-β-keto ester. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep, mechanistic understanding of the challenges involved and the rationale behind each procedural step. Ethyl 2-bromo-3-oxobutanoate is a valuable synthetic intermediate, but its purification can be challenging due to its propensity for decomposition at elevated temperatures. Vacuum distillation is the method of choice for its purification, as it allows for boiling at a significantly lower temperature, thereby preserving the integrity of the molecule.[1][2]

This document will serve as your comprehensive resource for troubleshooting common issues, understanding the critical parameters of the distillation, and ensuring a safe and successful purification.

Compound Profile: Ethyl 2-Bromo-3-Oxobutanoate

A thorough understanding of the physical and chemical properties of your compound is the foundation of a successful purification. The high boiling point at atmospheric pressure clearly indicates why vacuum distillation is not just recommended, but essential.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO₃ | PubChem[3] |

| Molecular Weight | 209.04 g/mol | PubChem[3] |

| Appearance | Clear Colourless to Pale Yellow Oil | ChemicalBook[4] |

| Boiling Point | 213°C (at 760 mmHg) | ChemicalBook[4] |

| Density | ~1.474 g/mL | ChemicalBook[4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich[5] |

Troubleshooting Guide: Navigating Common Distillation Issues

This section is structured in a question-and-answer format to directly address the most common problems encountered during the vacuum distillation of ethyl 2-bromo-3-oxobutanoate.

Q1: My compound is darkening or turning black in the distillation flask upon heating, and the vacuum pressure is increasing. What is happening and how can I prevent it?

A1: This is a classic sign of thermal decomposition. α-halo ketones, such as ethyl 2-bromo-3-oxobutanoate, are known to be thermally unstable. Upon heating, they can eliminate hydrogen bromide (HBr).[6] This elimination reaction not only destroys your product but the liberated HBr gas will cause the vacuum pressure to rise. The HBr can also catalyze further decomposition and polymerization of unsaturated byproducts, leading to the formation of black, tarry material.

Causality & Solution Workflow:

-

Residual Acidity: The most common culprit is the presence of residual acid from the synthesis step (e.g., from a bromination reaction).[7] Acids will catalyze the decomposition at a much lower temperature.

-

Preventative Protocol: Before distillation, wash your crude product thoroughly with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. Wash until the aqueous layer is neutral or slightly basic (check with pH paper). Follow this with a water wash and then a brine wash to aid in the removal of water from the organic layer. Dry the solution over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo at a low temperature before attempting distillation.[4]

-

-

Excessive Heating Temperature: The mantle temperature is too high. Remember, the goal is to have the compound gently boiling and distilling, not to heat it aggressively.

-

Optimization: Use a heating mantle connected to a variable transformer (Variac) for fine temperature control. Heat the distillation flask slowly and evenly. An oil bath can provide more uniform heating and better temperature control than a heating mantle. The bath temperature should ideally be no more than 20-30°C higher than the vapor temperature of your distilling liquid.

-

-

Prolonged Heating Time: The longer the compound is exposed to heat, the more likely it is to decompose.

-

Best Practice: Ensure your vacuum system is efficient and can reach the target pressure quickly. A shorter distillation time at a lower pressure is always preferable.

-

Troubleshooting Decomposition

Caption: Troubleshooting workflow for compound decomposition.

Q2: The distillation is proceeding very slowly, or not at all, even at a high vacuum.

A2: This issue points to a problem with either the energy input (heat) or the efficiency of the vacuum system.

Causality & Solution Workflow:

-

Inadequate Vacuum: Your system may not be reaching a low enough pressure to allow for boiling at the temperature you are applying.

-

Troubleshooting Steps:

-

Check for Leaks: Inspect all glass joints. Ensure they are properly sealed with a suitable vacuum grease. Check all tubing connections to the pump and manometer.

-

Pump Performance: Is the vacuum pump oil fresh? Old, contaminated oil will prevent the pump from reaching its lowest possible pressure. Is the pump appropriately sized for your distillation apparatus?

-

Cold Trap: A cold trap (using dry ice/acetone or liquid nitrogen) between your apparatus and the pump is crucial. It prevents volatile compounds from entering and contaminating the pump oil, which would degrade its performance.[1]

-

-

-

Insufficient Heat Transfer: The heat from your mantle or oil bath is not efficiently reaching the bulk of the liquid.

-

Troubleshooting Steps:

-

Stirring: Vigorous stirring is essential for smooth boiling and efficient heat transfer. Use a magnetic stir bar and stir plate.[1]

-

Insulation: Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss to the environment. This helps maintain a proper temperature gradient for efficient fractionation.

-

-

-

Flooding of the Column: This occurs when the upward flow of vapor is so high that it prevents the downward flow of liquid condensate.[8] While less common in simple distillations, it can happen if heating is too aggressive for the vacuum level.

-

Solution: Reduce the heating rate to allow the column to equilibrate.

-

Q3: My vacuum pressure is fluctuating wildly during the distillation.

A3: Stable pressure is key to a clean separation, as the boiling point is directly dependent on it.[9] Fluctuations can be caused by several factors.

Causality & Solution Workflow:

-

Bumping: The liquid is becoming superheated and then boiling in sudden, large bursts. This releases a large volume of vapor at once, causing a pressure spike.

-

Solution: Always use a magnetic stir bar for vigorous stirring.[1] Alternatively, boiling chips can be used, but they are less effective in vacuum distillation and new chips must be added if the vacuum is broken and the liquid cools.

-

-

Outgassing of Leaks: A small leak in the system can cause a rhythmic fluctuation as the pump removes the leaking air and the leak continues to admit more.

-

Solution: Re-check all joints and connections for leaks as described in Q2.

-

-

Inadequate Vacuum Regulation: If you are using a manual or inefficient vacuum controller, it can lead to pressure swings.

-

Solution: A high-quality electronic vacuum regulator can maintain a very stable pressure, which is ideal for sensitive compounds.[9]

-

Frequently Asked Questions (FAQs)

-

What are the optimal starting conditions (pressure and temperature) for this distillation?

-

While every system is slightly different, a good starting point is to aim for a pressure between 1-10 mmHg. At these pressures, ethyl 2-bromo-3-oxobutanoate will boil at a significantly lower temperature than its atmospheric boiling point of 213°C. For comparison, a similar compound, 1-bromo-3-methyl-2-butanone, boils at 83-86°C at 54 mmHg.[10] You should expect a boiling point in the range of 80-110°C at pressures around 5-15 mmHg. The key is to find the lowest possible temperature at which a steady distillation rate can be maintained.

-

-

What are the most critical safety precautions I should take?

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: Perform the distillation in a well-ventilated fume hood.[11] Ethyl 2-bromo-3-oxobutanoate is an irritant and may cause respiratory irritation.[12]

-

Implosion Hazard: Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or star cracks before use. It is good practice to use a blast shield or lower the fume hood sash during the distillation.[1]

-

Handling: Avoid all personal contact, including inhalation.[11]

-

-

Are there any additives that can help stabilize the compound during distillation?

-

While not common practice for this specific compound during distillation, it is known that small amounts of water can stabilize α-monohalogenated ketones during storage by inhibiting the elimination of hydrogen halides.[6] However, adding water before distillation is not recommended as it would need to be removed. The best approach is to ensure the compound is neutralized and to distill it as quickly and at as low a temperature as possible. Adding a few copper shavings to the distillation flask can sometimes help prevent decomposition by reacting with any trace HBr that might form.

-

Experimental Protocol: Vacuum Distillation of Ethyl 2-Bromo-3-Oxobutanoate

This protocol assumes you have crude ethyl 2-bromo-3-oxobutanoate that has been worked up and dried.

1. Apparatus Setup:

-

Assemble the distillation apparatus as shown in the diagram below. Use a single-neck round-bottom flask (sized so it is no more than two-thirds full of your crude material), a short-path distillation head with a condenser and vacuum connection, a receiving flask, and a thermometer.

-

Ensure all glass joints are lightly and evenly greased with a suitable vacuum grease.

-

Place a magnetic stir bar in the distillation flask.

-

Connect the condenser to a chilled water supply.

-

Connect the vacuum takeoff to a cold trap, then to a vacuum gauge (manometer), and finally to a vacuum pump.

-

Place the distillation flask in an oil bath on a magnetic stir plate.

-

Secure all components with clamps.

// Main components A [label="Heating Mantle\n+ Stir Plate"]; B [label="Distilling Flask\n(with stir bar)"]; C [label="Distillation Head"]; D [label="Thermometer"]; E [label="Condenser"]; F [label="Receiving Flask"]; G [label="To Vacuum Pump\n(via cold trap)"]; H [label="Cooling Water Out"]; I [label="Cooling Water In"];

// Invisible nodes for layout p1 [shape=point, pos="2,2!"]; p2 [shape=point, pos="2,3!"]; p3 [shape=point, pos="2,4!"]; p4 [shape=point, pos="3,4!"]; p5 [shape=point, pos="4,4!"]; p6 [shape=point, pos="5,3!"]; p7 [shape=point, pos="5,2!"]; p8 [shape=point, pos="6,4!"]; p9 [shape=point, pos="1,3.5!"]; p10 [shape=point, pos="1,2.5!"];

// Positioning A [pos="2,1!"]; B [pos="2,2.5!"]; C [pos="3,3.5!"]; D [pos="3,4.5!"]; E [pos="4.5,3.5!"]; F [pos="6,2.5!"]; G [pos="4.5,4.5!"]; H [pos="0.5,3.8!"]; I [pos="0.5,2.2!"];

// Connections A -> B; B -> C; C -> D; C -> E; E -> F; E -> G [style=dashed]; E -> H [style=dashed, label=" Water Out"]; E -> I [style=dashed, label=" Water In"]; }

Sources

- 1. youtube.com [youtube.com]

- 2. quora.com [quora.com]

- 3. Ethyl 2-bromo-3-oxobutanoate | C6H9BrO3 | CID 11206579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-bromo-2-oxobutyrate | 57332-84-0 [chemicalbook.com]

- 5. 609-13-2|Ethyl 2-bromo-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 6. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. Ethyl 3-bromo-2-oxobutanoate | C6H9BrO3 | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]

Handling lachrymatory properties of ethyl 2-bromo-3-oxobutanoate in the lab

Ticket ID: LCH-Br-2304 | Priority: CRITICAL | Status: OPEN

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Tear Gas" Factor

You are handling Ethyl 2-bromo-3-oxobutanoate (CAS: 609-13-2). In our field, we classify this not just as a reagent, but as a potent lachrymator (tear-inducing agent) and alkylating agent.

The Mechanism of Pain: Unlike simple acids, this compound works by alkylating the TRPA1 ion channels in your corneal and respiratory nerves. It covalently bonds to cysteine residues on pain receptors, causing sustained depolarization. This is why standard saline flushes often fail to immediately stop the pain—the trigger is chemically bound to your nerves.

Your Objective: To manipulate this electrophile without triggering a laboratory evacuation or sustaining ocular injury.

Part 1: The Crisis Guide (Troubleshooting & Spills)

Q: I dropped a vial/flask outside the hood. The lab is uninhabitable. What now?

A: DO NOT attempt to clean this with paper towels alone. You will increase the surface area and vapor pressure.

Immediate Action Protocol:

-

Evacuate: Clear the room immediately. Close the door.

-

Wait: Allow 15–30 minutes for the HVAC system to clear suspended aerosols if the spill was volatile.

-

Re-enter with Armor: You need a full-face respirator (Organic Vapor cartridges) or a PAPR. Goggles are insufficient for vapor protection in a major spill.

-

The "Quench" Slurry: You must chemically destroy the lachrymatory capability before wiping it up.

The Decontamination Slurry Recipe:

| Component | Function | Ratio |

|---|

| Sodium Thiosulfate (

Cleanup Steps:

-

Cover the spill gently with vermiculite or diatomaceous earth to stop spreading.

-

Pour the Thiosulfate Slurry over the absorbent.

-

Let sit for 20 minutes . The thiosulfate attacks the

-carbon, displacing the bromide and rendering it non-volatile and non-lachrymatory. -

Scoop into a hazardous waste bag. Double bag.

Visualizing the Spill Response Logic

Figure 1: Decision matrix for lachrymator spill response.[1] Note the critical "Evacuation" step for uncontained spills.

Part 2: Engineering Controls & PPE

Q: Can I use standard nitrile gloves?

A: No. Ethyl 2-bromo-3-oxobutanoate is a small, lipophilic molecule. It permeates standard 4-mil nitrile gloves in minutes.

-

Recommendation: Use Silver Shield™ (Laminate) gloves as the inner layer. Wear nitrile gloves over them for dexterity and grip.

-

Why? If the compound penetrates the nitrile, the laminate barrier stops it. If you feel "burning" under a nitrile glove, the damage is already done.

Q: How should I set up my fume hood?

A: You need a "Vapor Trap" configuration. Do not rely solely on the hood's face velocity. You must minimize the vapor pressure at the source.

The "Cold Trap" Protocol:

-

Temperature: Keep the reaction vessel between 0°C and 5°C whenever possible. Lower temperature = lower vapor pressure = less crying.

-

Inert Gas: Keep the system under a positive pressure of Nitrogen (

) or Argon. This prevents moisture from entering (hydrolysis releases HBr) and sweeps vapors toward the back of the hood. -

Scrubber: The exhaust from your reaction manifold should bubble through a trap containing 10% NaOH or Sodium Thiosulfate before entering the hood atmosphere.

Visualizing the Containment Setup

Figure 2: Vapor containment train. The scrubber ensures that lachrymatory vapors are chemically neutralized before being released into the hood airflow.

Part 3: Operational FAQs (Synthesis & Workup)

Q: The reaction turned black/dark orange. Is it ruined?

A: Likely, yes. You triggered thermal decomposition.

-

The Cause: If HBr is produced (via hydrolysis or elimination) and not scavenged, it catalyzes the decomposition of the product into tars.

-

The Fix:

-

Add a solid acid scavenger like Calcium Carbonate (

) or Epichlorohydrin to the reaction mixture to sponge up HBr as it forms. -

Never distill this compound at atmospheric pressure. It will decompose violently. Use high vacuum (<1 mmHg) only.

-

Q: How do I wash the organic layer without creating a "gas chamber" in my separatory funnel?

A: The "Cold Quench" Technique.

-

Cool Everything: Cool your quench solution (water or saturated

) to 0°C before adding it. -

Do Not Shake Vigorously: Invert the funnel gently. Vigorous shaking generates heat and aerosols.

-

Phase Separation: Wash with a 10% Sodium Thiosulfate solution as the first wash. This scavenges unreacted bromine (

) and traces of the active alkyl bromide from the interface, reducing the hazard of the subsequent steps.

Part 4: Waste Disposal

Q: Can I put the rotary evaporator waste in the main solvent drum?

A: ABSOLUTELY NOT. If you pour active lachrymator into a general 20L waste drum, you turn that drum into a tear gas canister for the waste management team.

Correct Disposal Protocol:

-

Segregate: Use a dedicated, small waste bottle (e.g., 1L glass amber).

-

Tag: Label clearly: "Lachrymator - Ethyl 2-bromo-3-oxobutanoate".

-

Neutralize: Add 50mL of the Thiosulfate/Bicarbonate Slurry (from Part 1) directly into the waste bottle to quench the active bromide over time.

-

Cap: Do not tighten the cap immediately if gas evolution (CO2 from bicarbonate) is possible. Leave loose in the hood for 2 hours, then tighten.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11206579, Ethyl 2-bromo-3-oxobutanoate. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link]

-

Organic Syntheses (Various).

-halo esters). Retrieved from [Link]

Sources

Troubleshooting low reactivity of ethyl 2-bromo-3-oxobutanoate in cyclization

Topic: Troubleshooting Low Reactivity in Cyclization Protocols Document ID: TS-EBOB-004 Last Updated: February 4, 2026

Introduction: The Reactivity Paradox

User Query: "My ethyl 2-bromo-3-oxobutanoate (EBOB) is showing poor conversion in cyclization reactions (Hantzsch/Feist-Benary). TLC shows starting material remaining even after reflux."

Executive Summary: Ethyl 2-bromo-3-oxobutanoate is a dense synthetic node used primarily for accessing thiazoles (via Hantzsch synthesis) and furans (via Feist-Benary synthesis). Its "low reactivity" is often a misdiagnosis of reagent degradation or kinetic trapping due to improper pH control.

This guide moves beyond generic advice to address the specific electrophilic duality of the

Phase I: Pre-Reaction Diagnostics (Critical)

Stop. Do not add catalyst yet. Before troubleshooting the reaction conditions, you must validate the integrity of the EBOB reagent. This compound is thermally unstable and autocatalytic in its decomposition.

Q: The reagent is dark brown/black. Can I use it?

A: No.

-

The Chemistry: EBOB degrades to release Hydrogen Bromide (HBr).[1] The darkness is polymerized by-products.

-

The Consequence: Free HBr protonates your nucleophiles (thioureas, amidines), rendering them non-nucleophilic. This is the #1 cause of "low reactivity."

Protocol: Rescue of Degraded Reagent

-

Setup: Short-path distillation apparatus.

-

Pressure: High vacuum (< 2 mmHg is ideal).

-

Temperature: Keep bath temperature below 80°C.

-

Note: High heat accelerates HBr elimination.

-

-

Collection: Collect the pale yellow/colorless fraction.

-

Storage: Store at -20°C under Argon.

Phase II: Troubleshooting Hantzsch Thiazole Synthesis

Context: Reaction of EBOB with Thioamides/Thioureas.

Q: I am seeing no product formation, just starting material.

Diagnosis: Nucleophile Protonation.

If your EBOB was slightly acidic (see Phase I), your thiourea is protonated (

-

Solution: Add a stoichiometric scavenger base (e.g., Sodium Acetate or

) to the reaction mixture before heating. This buffers the HBr generated during the substitution.

Q: The reaction stalls at the intermediate (open chain).

Diagnosis: Dehydration Failure. The Hantzsch mechanism has two steps:

-

Fast:

displacement of Bromine by Sulfur. -

Slow: Cyclization/Dehydration by Nitrogen attacking the ketone.

-

Solution: If the intermediate is stuck, you need to drive water removal.

-

Switch solvent from pure Ethanol to Ethanol/Toluene and use a Dean-Stark trap.

-

Add a Lewis Acid catalyst (e.g., 5 mol%

) to activate the carbonyl.

-

Visual Workflow: Hantzsch Troubleshooting

Caption: Decision tree for isolating the kinetic bottleneck in thiazole synthesis.

Phase III: Troubleshooting Feist-Benary Synthesis (Furan)

Context: Reaction of EBOB with

Q: I am getting a complex mixture of products.

Diagnosis: Base-Induced Hydrolysis. The Feist-Benary reaction requires a base to generate an enolate. However, EBOB contains an ester.[1][3]

-

The Error: Using strong hydroxide bases (NaOH, KOH) or alkoxides (NaOEt) often hydrolyzes the EBOB ester before cyclization occurs.

-

The Fix: Switch to organic bases. Pyridine or Triethylamine in acetone or DMF are standard. They are strong enough to deprotonate the 1,3-dicarbonyl but weak enough to spare the ester.

Q: The reaction is incredibly slow.

Diagnosis: Steric Hindrance at the

-

The Fix:

-

Solvent Switch: Move from Ethanol to DMF or Acetonitrile . These polar aprotic solvents accelerate

reactions by leaving the nucleophile "naked" (unsolvated). -

Temperature: This reaction often requires

. Room temperature is insufficient for the initial alkylation step.

-

Summary of Reaction Parameters

| Parameter | Hantzsch (Thiazole) | Feist-Benary (Furan) |

| Primary Mechanism | S-Alkylation | C-Alkylation |

| Preferred Solvent | Ethanol, MeOH, EtOH/Water | Acetone, DMF, Acetonitrile |

| Base Requirement | Buffer (NaOAc, | Organic Base (Pyridine, |

| Temp Range | Reflux ( | |

| Common Pitfall | HBr poisoning nucleophile | Ester hydrolysis by strong base |

Mechanistic Insight: The "Hard/Soft" Conflict

Understanding the electronics of EBOB allows you to predict failure points.

-

The

-Carbon: Soft electrophile. Prefers soft nucleophiles (Sulfur, Enolates). -

The Ketone Carbonyl: Hard electrophile. Prefers hard nucleophiles (Amines, Hydroxide).

-

The Ester Carbonyl: Hard electrophile (less reactive).

Troubleshooting Logic: If you use a "Hard" base (NaOH), it attacks the carbonyls (Side Reaction). If you use a "Soft" nucleophile (Thiourea) but the pH is low, the nucleophile is protonated and dead.

Caption: Mechanistic pathways showing how reagent choice dictates product vs. side-reaction.

References

-

Hantzsch Thiazole Synthesis Mechanism & Conditions

- Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."

-

URL:[Link]

-

Feist-Benary Furan Synthesis Protocols

-

Source: BenchChem.[4] "Feist-Benary Furan Synthesis: Application Notes."

-

-

Purific

-Bromo- Source: Organic Syntheses, Coll. Vol. 3, p.336 (1955).

-

URL:[Link] (Note: While referencing a related keto-ester, the distillation/decomposition protocols are chemically homologous and standard for this class).

-

Solvent Effects in Nucleophilic Substitution

- Source: Master Organic Chemistry. "Solvents: Protic vs Aprotic."

-

URL:[Link]

Sources

Removing unreacted ethyl 2-bromo-3-oxobutanoate from reaction mixtures

Topic: Removing unreacted ethyl 2-bromo-3-oxobutanoate from reaction mixtures Ticket ID: CHEM-SUP-84911 Status: Open Support Tier: Senior Application Scientist

Executive Summary

Ethyl 2-bromo-3-oxobutanoate (CAS: 609-13-2) is a highly reactive

-

Lachrymatory Properties: It is a potent eye and respiratory irritant, requiring strict containment.

-

Thermal Instability: It is prone to decomposition (decarboxylation/debromination) at elevated temperatures, making standard distillation risky.

-

Similar Polarity: It often co-elutes with reaction products in standard ethyl acetate/hexane systems.

This guide provides three validated workflows for removal, ranked by reaction scale and product stability.

Troubleshooting & FAQs

Issue 1: "I cannot separate the starting material from my product using standard flash chromatography."

Diagnosis: Ethyl 2-bromo-3-oxobutanoate is a neutral, lipophilic ester. If your product is also lipophilic, their

Protocol A: Acid-Base Extraction (For Basic Products)

Applicability: Ideal for Hantzsch thiazole synthesis.

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent (DCM or EtOAc).

-

Acid Extraction: Extract the organic layer with 1.0 M HCl (aq) (

). -

Wash: Wash the acidic aqueous layer with fresh ether or DCM to remove entrained neutral impurities.

-

Recovery: Basify the aqueous layer to pH ~9-10 using saturated

or -

Final Extraction: Extract the now-neutral product back into organic solvent, dry (

), and concentrate.

Protocol B: Chemical Scavenging (For Neutral Products)

Applicability: When product and impurity are both neutral. If you cannot use acid/base extraction, react the impurity with a "scavenger" that alters its polarity drastically.

-

Scavenger: Thiourea (0.5 - 1.0 equiv relative to residual bromide).

-

Procedure: Add thiourea to the reaction mixture (in ethanol/alcohol) and stir for 30 min.

-

Mechanism: Thiourea reacts rapidly with the

-bromo ketone to form a highly polar, water-soluble thiazolium salt. -

Workup: Dilute with water and extract your product with ether.[5] The thiazolium salt will stay in the aqueous layer.

Issue 2: "The compound decomposes during vacuum distillation."

Diagnosis: Ethyl 2-bromo-3-oxobutanoate is thermally unstable. Prolonged heating above 80-100°C can cause polymerization or release of HBr. Solution: Use High-Vacuum Short-Path Distillation or switch to Kugelrohr Distillation .

| Parameter | Specification | Reason |

| Pressure | Reduces boiling point to manageable range (< 60-70°C). | |

| Bath Temp | Max | Prevents thermal degradation. |

| Apparatus | Short-path or Kugelrohr | Minimizes residence time and pressure drop. |

| Trap | Liquid | Essential to trap lachrymatory vapors and HBr. |

Critical Warning: Do not attempt distillation at atmospheric pressure. The compound will decompose before boiling.

Issue 3: "My LC-MS shows a persistent peak M+2 (Bromine isotope pattern) even after workup."

Diagnosis: Trace amounts of the bromo-ester are trapped in the product lattice or oil. Solution: Polymer-Supported Scavenging. Use a polymer-supported amine (e.g., PS-Trisamine) or thiol (e.g., PS-Thiophenol).

-

Dissolve crude product in DCM.

-

Add 2-3 equivalents (w.r.t. impurity) of resin.

-

Shake at RT for 1-2 hours.

-

Filter off the resin.[6] The electrophilic bromo-ester remains bound to the solid support.

Visual Workflows

Decision Matrix: Selecting the Removal Method

Use this logic flow to determine the safest and most efficient removal strategy based on your product's properties.

Caption: Decision tree for selecting the optimal purification method based on product basicity and reaction scale.

Workflow: Chemical Scavenging Mechanism

This diagram illustrates how thiourea converts the lipophilic impurity into a water-soluble salt, facilitating removal.

Caption: Mechanism of thiourea scavenging to convert the bromo-ester into a water-soluble thiazolium salt.

Comparative Data: Removal Methodologies